benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a 2-methylbenzylthio group, and a 4,5-dihydro-1H-imidazol-1-yl group . These groups are common in various organic and medicinal compounds.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react under the right conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of polar groups in the molecule could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Characterization
The compound is associated with research focused on the synthesis and characterization of novel chemical entities involving imidazole, benzimidazole, and related heterocyclic compounds. These studies often aim to explore the potential of these compounds in various applications, including medicinal chemistry and material science. For instance, the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been investigated, highlighting the potential of such compounds in biomedical research due to their significant antioxidant properties (Alp et al., 2015).
Antioxidant and Antimicrobial Activities
Research has demonstrated the antioxidant and antimicrobial activities of derivatives related to the compound of interest. These activities are critical for pharmaceutical applications, where such compounds can serve as leads for the development of new therapeutic agents. The synthesis and characterization of oligobenzimidazoles, for example, have shown promising results in terms of electrochemical, electrical, optical, thermal, and rectification properties, suggesting potential uses in various technological applications as well as in the design of novel drugs (Anand & Muthusamy, 2018).
Role in Drug Discovery and Development
Compounds with the benzo[d][1,3]dioxol-5-yl moiety are of significant interest in the drug discovery process, particularly in the search for new molecules with unique biological activities. Their structural diversity and potential for chemical modification make them versatile scaffolds for developing new therapeutic agents with targeted biological activities. The research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, for instance, has highlighted efficient catalysts for C-N bond formation, a key reaction in the synthesis of many pharmaceuticals, showcasing the role of such compounds in advancing synthetic methodologies for drug development (Donthireddy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-4-2-3-5-15(13)11-25-19-20-8-9-21(19)18(22)14-6-7-16-17(10-14)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBUUZBSIDOFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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